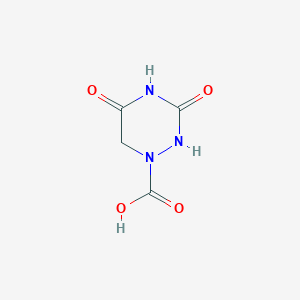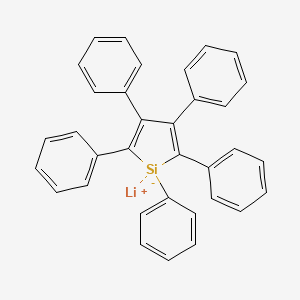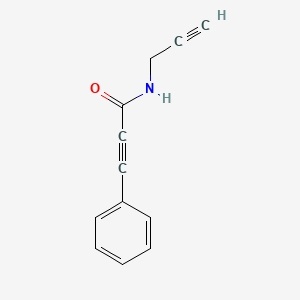
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is an organic compound known for its unique structure and versatile applications. It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms. This compound has garnered interest due to its potential in forming stable metal complexes and its various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid typically involves the transit template synthesis method. This method allows for the formation of the compound by using a template that guides the assembly of the desired product. The reaction conditions often include the use of specific reagents and solvents to facilitate the formation of the triazine ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of triazine derivatives generally involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of automated reactors and stringent quality control measures to produce the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives.
Substitution: The triazine ring allows for substitution reactions where different functional groups can replace hydrogen atoms on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds .
Applications De Recherche Scientifique
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
4,6-Dioxo-1,3,5-triazinane-2-carboxamide: This compound shares a similar triazine ring structure but differs in its functional groups and reactivity.
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid: Another triazine derivative with distinct chemical properties and applications.
Uniqueness: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to form highly stable metal complexes. This stability is a key factor in its diverse applications in research and industry .
Propriétés
Numéro CAS |
775229-16-8 |
|---|---|
Formule moléculaire |
C4H5N3O4 |
Poids moléculaire |
159.10 g/mol |
Nom IUPAC |
3,5-dioxo-1,2,4-triazinane-1-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4/c8-2-1-7(4(10)11)6-3(9)5-2/h1H2,(H,10,11)(H2,5,6,8,9) |
Clé InChI |
FBPLOLMUXFVTLA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)NN1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)

![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)



![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)

